JBC117 Shows Superior Cancer Cell Growth Inhibition Compared to Normal Cells
JBC117 demonstrates a significant therapeutic window in vitro, with substantially higher potency against cancer cell lines compared to normal human fibroblasts. In a 24-hour growth inhibition assay, JBC117 exhibited IC50 values of 2.6 ± 0.16 μM for HCT116 colon cancer cells and 3.3 ± 0.14 μM for A549 lung cancer cells, compared to an IC50 of 33.80 ± 0.15 μM for normal human fibroblasts, representing a 10- to 13-fold selectivity for cancer cells [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.6 ± 0.16 μM (HCT116); 3.3 ± 0.14 μM (A549) |
| Comparator Or Baseline | 33.80 ± 0.15 μM (Normal human fibroblast cells) |
| Quantified Difference | 10.0x (HCT116); 10.2x (A549) greater potency against cancer cells |
| Conditions | 20 μM JBC117, 24 h treatment, measured by cell growth inhibition assay |
Why This Matters
This selectivity profile is critical for minimizing potential off-target toxicity in normal tissues, a key consideration in drug candidate selection.
- [1] Ali, F., Yamaguchi, K., Fukuoka, M., Elhelaly, A. E., & Kuwata, K. (2016). Logical design of an anti‐cancer agent targeting the plant homeodomain in Pygopus2. Cancer Science, 107(9), 1321-1328. View Source
